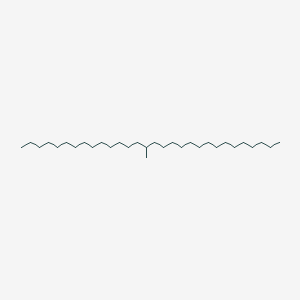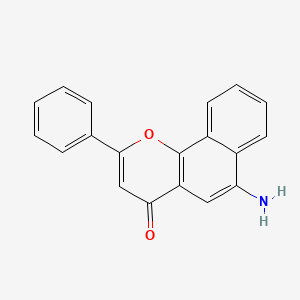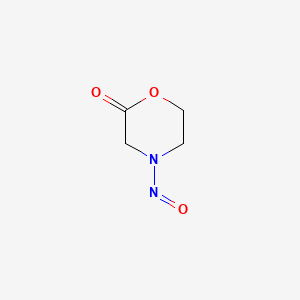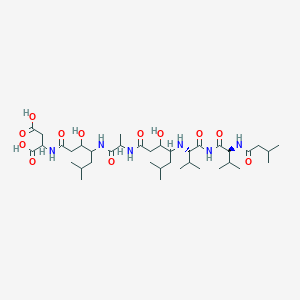
2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester: is a complex organic compound derived from anthracene. This compound is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and the presence of carboxylic acid, diamino, and ester functional groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Functional Group Introduction: Anthraquinone is then subjected to nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: Finally, the carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the 1-methylethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Anthracenecarboxylic acid, 1,4-diamino-9,10-dihydro-9,10-dioxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone-2-carboxylic acid: Similar structure but lacks the diamino and ester groups.
1-Anilino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid: Contains an anilino group instead of diamino groups.
2-Anthracenecarboxylic acid methyl ester: Similar ester group but lacks the diamino groups.
Uniqueness
Functional Groups: The presence of both diamino and ester groups in the same molecule is unique.
Applications: Its combination of functional groups makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
70917-34-9 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
propan-2-yl 1,4-diamino-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-8(2)24-18(23)11-7-12(19)13-14(15(11)20)17(22)10-6-4-3-5-9(10)16(13)21/h3-8H,19-20H2,1-2H3 |
InChI-Schlüssel |
KQBPPKIWYDVYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


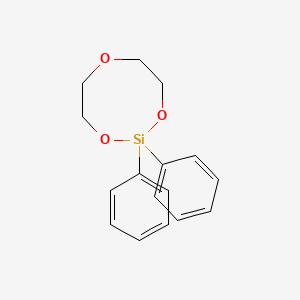
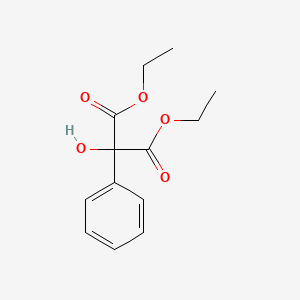

![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
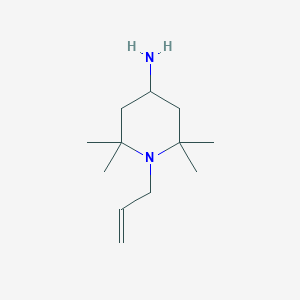

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)

